
2-Cyano-6-methoxybenzothiazole
Overview
Description
2-Cyano-6-methoxybenzothiazole (CAS: 943-03-3) is a benzothiazole derivative with a cyano (-CN) substituent at position 2 and a methoxy (-OCH₃) group at position 5. Its molecular formula is C₉H₆N₂OS, and it has a molecular weight of 190.23 g/mol . This compound is a key intermediate in the synthesis of firefly luciferin, a critical substrate for bioluminescence imaging .
Recent advancements in its synthesis include copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K₄[Fe(CN)₆] as a cyanide source, achieving 90% yield under optimized conditions . Computational studies (DFT/B3LYP) confirm its planar structure, with the most stable conformer differing by 0.17 kcal/mol from alternative forms . The compound typically appears as a white-to-yellow crystalline solid with a melting point range of 128–132°C and is commercially available from suppliers like Thermo Scientific, TCI Chemicals, and SYNTHON Chemicals .
Safety protocols highlight its hazards: it is harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), necessitating gloves, protective clothing, and ventilation during handling .
Preparation Methods
Metal-Free, One-Pot Base-Mediated Synthesis
Reaction Mechanism and Conditions
The metal-free synthesis of 2-cyano-6-methoxybenzothiazole involves a sequential two-stage process utilizing 2-bromo-4-methoxyaniline and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) in dichloromethane under inert atmosphere .
Stage 1 : The reaction begins with the formation of a thiourea intermediate via nucleophilic substitution between the brominated aniline and Appel’s salt at 20°C for 1 hour. This step proceeds under nitrogen, ensuring the exclusion of moisture and oxygen, which could lead to side reactions.
Stage 2 : The intermediate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5–40°C for 5 hours. The base facilitates cyclization and elimination, culminating in the formation of the benzothiazole core. Post-reaction workup involves extraction with ethyl acetate, washing with ammonium chloride and water, and purification via silica gel chromatography.
Optimization and Yield
Key parameters influencing the yield (64%) include:
-
Temperature control : Maintaining the reaction below 5°C during base addition minimizes side reactions.
-
Base selection : DBU and DBN exhibit superior catalytic activity compared to weaker bases.
-
Solvent choice : Dichloromethane’s low polarity favors intermediate stability.
Table 1: Metal-Free Synthesis Parameters
Parameter | Value/Detail |
---|---|
Starting Material | 2-Bromo-4-methoxyaniline |
Reagent | Appel’s salt |
Base | DBU/DBN |
Solvent | Dichloromethane |
Temperature (Stage 1) | 20°C |
Temperature (Stage 2) | 5–40°C |
Yield | 64% |
Cu-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole
Synthesis of Intermediate: 2-Iodo-6-methoxybenzothiazole
The Cu-mediated route begins with the preparation of 2-amino-6-methoxybenzothiazole from p-anisidine via bromination and thiocyanation in acetic acid (85% yield) . Subsequent diazotization-iodination using NaNO₂ and KI in sulfuric acid at 0°C yields 2-iodo-6-methoxybenzothiazole (80% yield).
Cyanation Reaction
The iodinated intermediate undergoes cyanation with K₄[Fe(CN)₆] in acetonitrile at 160°C, catalyzed by CuI/TMEDA in the presence of mystril trimethyl bromide (MTMAB) as a phase-transfer agent . The reaction mechanism involves:
-
Oxidative addition of CuI to the C–I bond.
-
Transmetallation with K₄[Fe(CN)₆] to form a Cu–CN complex.
-
Reductive elimination to yield the cyano product.
Table 2: Cu-Catalyzed Cyanation Parameters
Parameter | Value/Detail |
---|---|
Starting Material | 2-Iodo-6-methoxybenzothiazole |
Cyanide Source | K₄[Fe(CN)₆] |
Catalyst System | CuI/TMEDA |
Solvent | Acetonitrile |
Temperature | 160°C |
Phase-Transfer Agent | MTMAB |
Yield | 90% |
Computational Validation
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two stable conformers of this compound, with conformer I (dihedral angle C7-C6-O15-C16 = 1.4°) being 0.17 kcal/mol more stable than conformer II . These findings align with experimental NMR and IR data, confirming the product’s structural integrity.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Metal-Free Method : Advantages include simplicity (one-pot) and avoidance of transition metals, making it environmentally benign. However, the lower yield (64%) and longer reaction time (6 hours total) limit industrial scalability.
-
Cu-Catalyzed Method : Higher yield (90%) and scalability are offset by the need for high temperatures (160°C) and specialized catalysts. The use of K₄[Fe(CN)₆] as a non-toxic cyanide source enhances its green chemistry profile.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .
Scientific Research Applications
Synthesis of Bioluminescent Compounds
One of the most notable applications of 2-cyano-6-methoxybenzothiazole is its role as an intermediate in the synthesis of firefly luciferin, a key compound used in bioluminescence assays. The compound can be synthesized through a high-yield Cu-catalyzed cyanation process that utilizes 2-iodo-6-methoxybenzothiazole as a precursor. This method is advantageous due to its eco-friendly approach using potassium ferricyanide as the cyanide source, which minimizes environmental impact while maintaining high yields (up to 90%) .
Table 1: Synthesis Overview
Step | Reaction Type | Yield (%) | Catalyst Used |
---|---|---|---|
1 | Cu-catalyzed cyanation | 90 | CuI/TMEDA |
2 | Conversion to firefly luciferin | 46 | Not specified |
Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against luciferase, an enzyme critical for bioluminescence. In a high-throughput screening study involving over 70,000 compounds, several benzothiazole analogues were identified with IC50 values indicating their effectiveness as luciferase inhibitors. For example, the IC50 value for the compound was found to be approximately 14.7 µM, suggesting moderate inhibitory potential .
Table 2: IC50 Values for Benzothiazole Derivatives
Compound | IC50 (µM) |
---|---|
This compound | 14.7 |
Other derivatives | Varies |
Computational Studies and Structural Analysis
Computational studies using density functional theory (DFT) have been employed to analyze the structural properties and stability of this compound. These studies confirm that the compound exhibits favorable conformations that are crucial for its biological activity. The DFT calculations provide insights into the electronic properties that may influence its interaction with biological targets .
Potential Therapeutic Applications
The structural characteristics of this compound suggest potential applications in drug development. Its ability to act as a luciferase inhibitor opens avenues for therapeutic interventions in diseases where bioluminescent markers are utilized for diagnostics and monitoring treatment efficacy.
Mechanism of Action
The mechanism of action of 2-Cyano-6-methoxybenzothiazole primarily involves its role as a precursor in the synthesis of firefly luciferin. In biological systems, firefly luciferin undergoes an enzymatic reaction with luciferase, resulting in bioluminescence. This process involves the oxidation of luciferin, producing light as a byproduct .
Comparison with Similar Compounds
The following table and analysis compare 2-cyano-6-methoxybenzothiazole with structurally related benzothiazole derivatives:
Structural and Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) group in this compound is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methoxy (-OCH₃) group. In contrast, 2-amino-6-methoxybenzothiazole contains an -NH₂ group, which is electron-donating and facilitates hydrogen bonding, increasing its melting point (163–168°C vs. 128–132°C for the cyano derivative) .
Biological Activity
Iriflophenone, a polyphenolic compound derived from various plant sources, has garnered attention for its diverse biological activities. This article delves into the significant findings related to the biological activity of iriflophenone, particularly focusing on its effects on glucose metabolism, antibacterial properties, and cytotoxicity.
1. Antidiabetic Activity
Iriflophenone 3-C-β-glucoside (IPG) has been shown to exhibit notable antidiabetic properties. A study involving the administration of IPG to rat adipocytes demonstrated its capacity to lower fasting blood glucose levels significantly. The results indicated that IPG reduced blood glucose by 46.4%, comparable to insulin's effect of 41.5% reduction. Additionally, glucose uptake was enhanced by 153% with IPG treatment at a concentration of 0.25 μM, which is similar to the effects observed with insulin (183% enhancement) .
Table 1: Effects of Iriflophenone on Glucose Uptake
Compound | Concentration (μM) | Blood Glucose Reduction (%) | Glucose Uptake Enhancement (%) |
---|---|---|---|
Iriflophenone 3-C-β-glucoside | 0.25 | 46.4 | 153 |
Insulin | 1.5 nM | 41.5 | 183 |
Control | N/A | N/A | N/A |
These findings suggest that IPG acts similarly to insulin in enhancing glucose uptake and lowering blood sugar levels, positioning it as a potential therapeutic agent for diabetes management.
2. Antibacterial Properties
Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP), isolated from Dryopteris ramosa, has demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined through agar-well diffusion methods:
Table 2: Antibacterial Activity of i3CβDGP
Bacterial Strain | MIC (µg/mL) |
---|---|
Klebsiella pneumoniae | 31.1 ± 7.2 |
Staphylococcus aureus | 62.5 ± 7.2 |
Escherichia coli | 62.5 ± 7.2 |
Bacillus subtilis | 125 ± 7.2 |
The antibacterial efficacy of i3CβDGP was notably lower against Bacillus subtilis compared to standard antibiotics like cefixime, which had an MIC of 62.5 µg/mL . This highlights the potential of iriflophenone derivatives as alternative antimicrobial agents.
3. Cytotoxicity Studies
Cytotoxicity assessments using the brine shrimp lethality test indicated that i3CβDGP exhibited low toxicity with an LD50 value of approximately 10.037 ± 2.8 µg/mL against Artemia salina. This suggests that while i3CβDGP possesses biological activity, it may not be significantly harmful at therapeutic doses .
Case Studies and Research Findings
Several studies have reinforced the biological significance of iriflophenone:
- Diabetes Management : A case study involving diabetic rats treated with IPG showed a marked improvement in glucose metabolism, supporting its use in dietary supplements for blood sugar control.
- Ethnomedicine : Research into Dryopteris ramosa, traditionally used in Pakistani folk medicine for gastrointestinal issues, revealed that its extracts containing iriflophenone compounds could validate their historical use against infections .
Q & A
Q. What are the primary synthetic routes for 2-cyano-6-methoxybenzothiazole, and how do their yields compare?
The compound is synthesized via two key routes:
- Sandmeyer Reaction : Starting from 2-amino-6-methoxybenzothiazole (15 ), nitrosation with HNO₂/HCl followed by cyanation using KCN/DMSO yields the product in ~40% efficiency .
- Oxidative Cyclization : 4-Methoxythioxanilinamide (13 ) undergoes cyclization with K₃[Fe(CN)₆] to form 6-methoxybenzothiazole-2-carboxyamide (10 ), which is then dehydrated to the nitrile using PCl₅ or POCl₃, achieving ~35-45% yield .
Method | Starting Material | Key Reagents | Yield (%) |
---|---|---|---|
Sandmeyer Reaction | 2-Amino-6-methoxybenzothiazole | HNO₂, KCN/DMSO | 40 |
Oxidative Cyclization | 4-Methoxythioxanilinamide | K₃[Fe(CN)₆], PCl₅/POCl₃ | 35–45 |
Q. How can researchers optimize the scalability of this compound synthesis?
Advanced approaches include DABCO-catalyzed cyanation , which avoids harsh conditions and improves scalability. For example, substituting KCN with safer cyanide sources (e.g., trimethylsilyl cyanide) in the presence of DABCO enhances reaction efficiency and reduces side products .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are recommended for characterizing purity and structure?
- Purity : Gas chromatography (GC) with ≥97% purity threshold .
- Melting Point : Validate against literature values (128–132°C) using differential scanning calorimetry (DSC) .
- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to confirm cyano (C≡N) and methoxy (-OCH₃) groups .
Q. How should researchers address discrepancies in reported melting points (e.g., 128–130°C vs. 130–132°C)?
- Recrystallization : Purify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting melting range .
- Cross-Validation : Compare DSC data with multiple sources and confirm batch-specific variations (e.g., residual solvents) .
Q. What pharmacological applications leverage this compound as an intermediate?
It is a precursor for D-luciferin , critical in bioluminescence imaging. Derivatives also show potential in antimicrobial and anticancer agents, where the nitrile group enhances binding to biological targets .
Q. Can computational methods predict the reactivity of this compound in novel reactions?
Yes. Density functional theory (DFT) calculates electron density at the cyano group, predicting susceptibility to nucleophilic attack. For example, B3LYP/6-31G* models correlate with experimental hydrolysis rates .
Q. What are the best practices for disposing of waste containing this compound?
- Chemical Inactivation : Treat with alkaline hydrogen peroxide to oxidize cyanide groups.
- Regulatory Compliance : Segregate waste as "toxic halogenated organics" and use licensed disposal facilities .
Q. How is this compound utilized in luciferin synthesis?
It reacts with D-cysteine in a thiol-cyanide exchange to form D-luciferin, the substrate for firefly luciferase. Optimizing pH (7.5–8.5) and temperature (25–37°C) maximizes bioluminescence output .
Q. What strategies guide the design of 2-aminobenzothiazole derivatives with enhanced bioactivity?
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDWBYQOFXKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321545 | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-03-3 | |
Record name | 943-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-6-methoxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-6-methoxy benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.